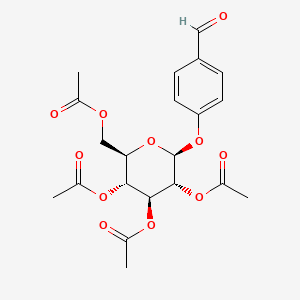

4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside is a chemical compound with the molecular formula C21H24O11. It is known for its applications in various fields, including biomedicine, where it has shown efficacy in managing ailments such as cancer and inflammation.

Mecanismo De Acción

Target of Action

It is known that this compound is extensively applied in the field of biomedicine and shows remarkable efficacy in the management of ailments encompassing cancer and inflammation . This suggests that its targets may be related to these disease pathways.

Mode of Action

It is known to serve as a precursor for the production of pioneering pharmaceutical agents that selectively address molecular targets , which implies that it may interact with its targets to induce therapeutic effects.

Biochemical Pathways

Given its application in managing cancer and inflammation , it can be inferred that it may influence pathways related to cell proliferation, apoptosis, and inflammatory responses.

Result of Action

Given its efficacy in managing ailments such as cancer and inflammation , it can be inferred that it may induce changes at the molecular and cellular levels that contribute to its therapeutic effects.

Métodos De Preparación

The synthesis of 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside involves several steps. Initially, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide is prepared from β-D-glucose and acetyl bromide through acetylation and bromination. This intermediate is then reacted with 4-hydroxybenzaldehyde derivatives via glycosylation. The reaction typically uses a 10% NaOH solution as a base and tris(3,6-dioxaheptyl)amine (TDA-1) as a phase transfer catalyst, resulting in yields of 61% to 69% .

Análisis De Reacciones Químicas

4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various complex molecules.

Biology: It serves as a probe in studying carbohydrate-protein interactions.

Medicine: It has shown potential in the development of therapeutic agents for cancer and inflammation.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Comparación Con Compuestos Similares

4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside can be compared with other similar compounds such as:

4-Hydroxyphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside: Similar structure but with a hydroxyl group instead of a formyl group.

4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside: Similar structure but with a methoxy group instead of a formyl group.

The uniqueness of this compound lies in its formyl group, which imparts distinct chemical reactivity and potential biological activity.

Actividad Biológica

4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is a glycosylated compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and potential applications in pharmacology.

- Chemical Formula : C21H24O11

- Molecular Weight : 432.41 g/mol

- CAS Number : 13917009

The compound features a phenyl group attached to a glucopyranoside moiety with four acetyl groups, which influence its solubility and reactivity.

Synthesis

The synthesis of 4-formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside typically involves the acetylation of β-D-glucopyranoside followed by the introduction of the formylphenyl group. This process can be achieved through various methods including:

- Acetylation : Using acetic anhydride or acetyl chloride in the presence of a base.

- Glycosylation : Employing coupling agents like silver triflate to facilitate the attachment of the phenyl group.

Antioxidant Properties

Research indicates that 4-formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This activity is attributed to the phenolic structure which can donate electrons and stabilize free radicals.

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against various bacterial strains. Studies have shown its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Activity

In vitro studies suggest that this compound may modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. This property makes it a candidate for further research in treating inflammatory diseases.

Case Studies

- Antioxidant Study : A study conducted by La Torre et al. (2004) evaluated the antioxidant capacity of glucosylated derivatives of resveratrol, including 4-formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. Results indicated a significant reduction in oxidative damage in neuronal cells treated with this compound.

- Antimicrobial Evaluation : Research by Bao et al. (2004) assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition of bacterial growth, suggesting potential use as a natural preservative.

- Anti-inflammatory Mechanism : In a study published in PMC3099765, the compound was tested for its ability to inhibit NF-kB signaling pathways in macrophages stimulated with lipopolysaccharides (LPS). The findings revealed that treatment with this compound significantly reduced the expression of inflammatory markers.

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | La Torre et al., 2004 |

| Antimicrobial | Inhibits growth of bacteria | Bao et al., 2004 |

| Anti-inflammatory | Reduces cytokine production | PMC3099765 |

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-7-5-15(9-22)6-8-16/h5-9,17-21H,10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLMQSSFJCERSO-YMQHIKHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)C=O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C=O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.